molecular formula C16H13FN2O3 B5836077 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide

3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide

Cat. No. B5836077
M. Wt: 300.28 g/mol
InChI Key: KKYSPQBZADQOCY-JXMROGBWSA-N
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Description

3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as FNAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has unique chemical properties that make it a valuable tool for studying biological systems and developing new drugs.

Mechanism of Action

3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. By inhibiting COX-2, 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide reduces inflammation and pain in various animal models.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to modulate the activity of various signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has several advantages as a research tool, including its potent pharmacological effects, high selectivity for COX-2, and low toxicity. However, its complex synthesis process and high cost may limit its widespread use in laboratory experiments.

Future Directions

Several future directions for research on 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide include the development of new synthetic methods for its production, the exploration of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in humans, as well as its potential for drug-drug interactions.

Synthesis Methods

3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 2-methyl-3-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to produce the final product, 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide. The synthesis of 3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

Scientific Research Applications

3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been used extensively in scientific research due to its ability to interact with biological systems and modulate various biochemical pathways. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-11-14(3-2-4-15(11)19(21)22)18-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSPQBZADQOCY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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